molecular formula C11H13BrO2 B8746972 2-Bromo-4'-propoxyacetophenone CAS No. 53704-74-8

2-Bromo-4'-propoxyacetophenone

Cat. No.: B8746972
CAS No.: 53704-74-8
M. Wt: 257.12 g/mol
InChI Key: CCOJXLZTTRVBFI-UHFFFAOYSA-N
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Description

2-Bromo-4'-propoxyacetophenone is a brominated acetophenone derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the aromatic ring and a brominated acetyl group. Bromoacetophenones are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and versatility .

Properties

CAS No.

53704-74-8

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-1-(4-propoxyphenyl)ethanone

InChI

InChI=1S/C11H13BrO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h3-6H,2,7-8H2,1H3

InChI Key

CCOJXLZTTRVBFI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4'-propoxyacetophenone with structurally related bromoacetophenones, focusing on physicochemical properties, reactivity, and applications.

2-Bromo-4'-methoxyacetophenone

  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Physicochemical Properties: Log KOW (octanol-water partition coefficient): 2.1, indicating moderate lipophilicity . Purity: ≥98% (crystalline powder) .
  • Reactivity :
    • Used in biocatalytic reactions with plant-based media, yielding products in 45–85% efficiency depending on substituents. Reactivity is influenced by electron-donating methoxy groups, which stabilize intermediates .
  • Applications : Intermediate in Raloxifene synthesis (a selective estrogen receptor modulator) .

2-Bromo-4'-nitroacetophenone

  • Structure: Nitro (-NO₂) substituent at the para position.
  • Physicochemical Properties :
    • Melting point: 94–99°C .
    • Higher polarity due to the electron-withdrawing nitro group, leading to adsorption tendencies in analytical systems .
  • Bioactivity: Demonstrates antioxidant properties in Caenorhabditis elegans models, enhancing stress resistance under paraquat-induced oxidative stress .
  • Reactivity : Lower yields (45%) in biocatalytic reactions compared to methoxy analogs, likely due to steric and electronic effects of the nitro group .

2-Bromo-4'-methylpropiophenone

  • Structure : Methyl (-CH₃) substituent at the para position.
  • Applications : Key precursor for mephedrone synthesis, highlighting its role in psychoactive substance production .
  • Synthetic Routes : Research emphasizes greener synthetic methods to improve efficiency and reduce environmental impact .

2-Bromo-4'-phenylacetophenone

  • Structure : Phenyl (-C₆H₅) substituent at the para position.
  • Applications : Used in materials science for synthesizing biphenyl derivatives, which have applications in liquid crystals and polymers .

Data Tables

Table 1. Physicochemical Properties of Bromoacetophenone Derivatives

Compound Substituent Melting Point (°C) Log KOW Key Applications
2-Bromo-4'-methoxyacetophenone -OCH₃ N/A 2.1 Raloxifene synthesis
2-Bromo-4'-nitroacetophenone -NO₂ 94–99 N/A Antioxidant studies
2-Bromo-4'-methylpropiophenone -CH₃ N/A N/A Mephedrone precursor
This compound* -OCH₂CH₂CH₃ N/A ~2.5† Hypothesized: Drug intermediates

*Predicted properties based on structural analogs. †Estimated using group contribution methods.

Table 2. Reactivity in Biocatalytic Reactions

Compound Reaction Yield (%) Key Observations
2-Bromo-4'-methoxyacetophenone 70–85 High yield due to methoxy stabilization
2-Bromo-4'-nitroacetophenone 45–50 Lower yield due to nitro group hindrance

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy, propoxy) enhance reaction stability and yields in synthesis, whereas electron-withdrawing groups (e.g., nitro) reduce efficiency .
  • Lipophilicity (Log KOW) increases with larger alkyl/alkoxy chains, impacting bioavailability and environmental persistence .

Health and Safety: Brominated anilines (structurally related to bromoacetophenones) pose mutagenic risks at high concentrations (>30 µg/g), emphasizing the need for stringent handling protocols .

Industrial Relevance :

  • Methoxy and nitro derivatives are prioritized in pharmaceutical synthesis, while methyl and phenyl analogs find niche roles in materials science .

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